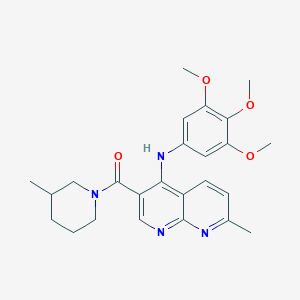
(7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H30N4O4 and its molecular weight is 450.539. The purity is usually 95%.
BenchChem offers high-quality (7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging in Alcohol Abuse Research
One of the applications of derivatives similar to the compound is in the field of positron emission tomography (PET) imaging, particularly for alcohol abuse research. Gao et al. (2014) synthesized carbon-11-labeled aminoalkylindole derivatives for potential use as cannabinoid receptor radioligands in PET imaging. This research highlights the utility of such compounds in neuroimaging and the study of substance abuse disorders (Gao, A. C. Gao, Wang, & Zheng, 2014).
Computational and Synthetic Chemistry
The compound is also relevant in computational and synthetic chemistry. Halim and Ibrahim (2017) conducted research involving density functional theory (DFT) calculations, electronic structure analysis, and non-linear optical (NLO) analysis of a derivative of heteroannulated chromone, which is structurally similar to the compound of interest. This research exemplifies the application of the compound in understanding and developing new materials with potential electronic and optical properties (Halim & Ibrahim, 2017).
Cancer Research
Compounds structurally related to the specified chemical have been explored in cancer research. For instance, Kong et al. (2018) studied a naphthyridine derivative that demonstrated potential in treating human melanoma cells by inducing necroptosis at low concentrations and apoptosis at high concentrations. This finding underscores the potential of these compounds in developing new therapeutic strategies for cancer treatment (Kong, Lv, Yan, Chang, & Wang, 2018).
Drug Design and Molecular Interactions
In drug design, understanding molecular interactions is crucial. Kurt et al. (2020) synthesized a Schiff base ligand and its complexes to investigate their DNA binding properties and conducted docking studies. Such research provides insights into how similar compounds could be utilized in the design and synthesis of new drugs with specific target interactions (Kurt, Temel, Atlan, & Kaya, 2020).
Antibacterial Research
The synthesis and antibacterial activity of compounds with structures related to the given chemical have been explored. Mogilaiah et al. (2009) investigated compounds derived from 1,8-naphthyridine for their antibacterial properties. This kind of research is significant in the development of new antibacterial agents (Mogilaiah, Vidya, Kavitha, & Kumar, 2009).
properties
IUPAC Name |
(3-methylpiperidin-1-yl)-[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-15-7-6-10-29(14-15)25(30)19-13-26-24-18(9-8-16(2)27-24)22(19)28-17-11-20(31-3)23(33-5)21(12-17)32-4/h8-9,11-13,15H,6-7,10,14H2,1-5H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRMKFJOKLJIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C(=C4)OC)OC)OC)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

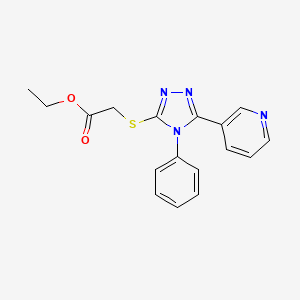
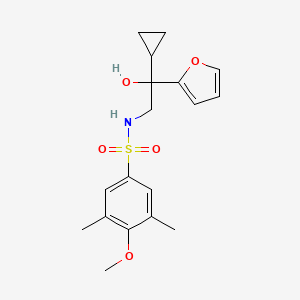
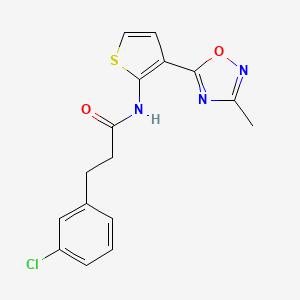
![Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B2577781.png)

![9-Methyl-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]purine](/img/structure/B2577786.png)
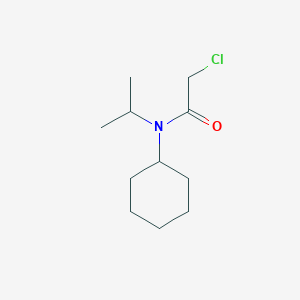
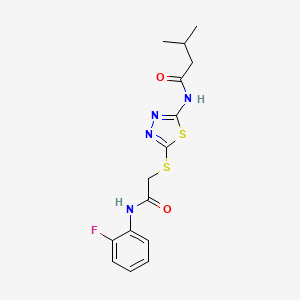
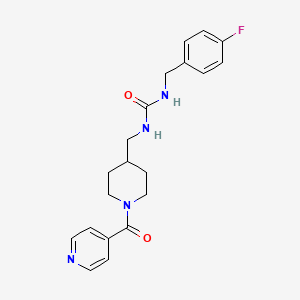
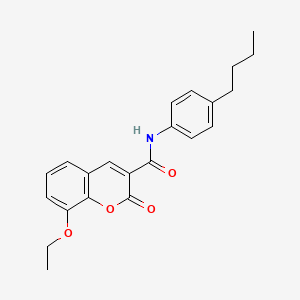
![3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid](/img/structure/B2577794.png)


